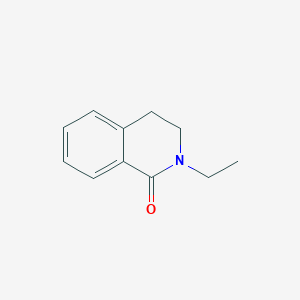

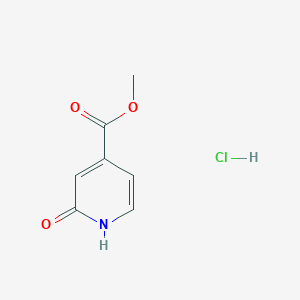

2-Ethyl-3,4-dihydroisoquinolin-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

3,4-dihydroisoquinolin-1-one is a bioactive natural scaffold . It has been used for plant disease management .

Synthesis Analysis

59 derivatives of 3,4-dihydroisoquinolin-1-one were synthesized using the Castagnoli–Cushman reaction .Molecular Structure Analysis

The molecular structure of 3,4-dihydroisoquinolin-1-one is complex . The three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity .Chemical Reactions Analysis

The Castagnoli–Cushman reaction was used to synthesize 3,4-dihydroisoquinolin-1-one derivatives .Scientific Research Applications

Antioomycete Activity Against Phytopathogen Pythium Recalcitrans

The 3,4-dihydroisoquinolin-1(2H)-one derivatives, including 2-Ethyl-3,4-dihydroisoquinolin-1-one, have been synthesized and tested for their antioomycete activity against the phytopathogen Pythium recalcitrans . The results indicated that their antioomycete activity was superior to the antifungal activity against other phytopathogens . This suggests that these derivatives could be used in plant disease management .

Development of Antifungal Agents

The derivatives of 3,4-dihydroisoquinolin-1(2H)-one have been synthesized using the Castagnoli–Cushman reaction . The bioassay results indicated that these derivatives have significant antifungal activity . This suggests that these derivatives could be developed as potent antifungal agents .

Disruption of Biological Membrane Systems

The mode of action of these derivatives might be the disruption of the biological membrane systems of P. recalcitrans . This suggests that these derivatives could be used to control the growth of this phytopathogen .

H3 Receptor Antagonists

A new class of 2-(pyrrolidin-1-yl)ethyl-3,4-dihydroisoquinolin-1(2H)-one derivatives were synthesized and evaluated as potent H3 receptor antagonists . This suggests that these derivatives could be used in the development of drugs targeting the H3 receptor .

Development of PET Probes

There has been research into the development of 3,4-dihydroisoquinolin-1(2H)-one derivatives as probes for positron emission tomography (PET) . This suggests that these derivatives could be used in the development of new imaging techniques .

Design and Development of More Potent Derivatives

The results of the three-dimensional quantitative structure–activity relationship (3D-QSAR) study revealed the necessity of the C4-carboxyl group and other structural requirements for activity . This information could be used for the further design and development of more potent 3,4-dihydroisoquinolin-1(2H)-one derivatives .

Mechanism of Action

Target of Action

It’s known that 3,4-dihydroisoquinolinone derivatives exhibit various biological and pharmacological properties, such as anti-nausea/vomiting, antidiabetic, and antiallergy/antiasthmatic activities . Therefore, it’s plausible that 2-Ethyl-3,4-dihydroisoquinolin-1-one may interact with similar targets.

Mode of Action

One study suggests that a derivative of 3,4-dihydroisoquinolin-1-one might disrupt the biological membrane systems of pythium recalcitrans, a phytopathogen

Biochemical Pathways

Given the broad range of biological activities associated with 3,4-dihydroisoquinolinone derivatives , it’s likely that multiple pathways could be influenced.

Pharmacokinetics

It’s known that the introduction of substituents at the 3-position in 3,4-dihydroisoquinolinone derivatives generally improves their biostability . This suggests that 2-Ethyl-3,4-dihydroisoquinolin-1-one may have favorable pharmacokinetic properties, but further studies are needed to confirm this.

Result of Action

A derivative of 3,4-dihydroisoquinolin-1-one showed antioomycete activity against pythium recalcitrans . This suggests that 2-Ethyl-3,4-dihydroisoquinolin-1-one might have similar effects, but more research is needed to confirm this.

Future Directions

properties

IUPAC Name |

2-ethyl-3,4-dihydroisoquinolin-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO/c1-2-12-8-7-9-5-3-4-6-10(9)11(12)13/h3-6H,2,7-8H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PRCDZDVDKGWTAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CCC2=CC=CC=C2C1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

82481-09-2 |

Source

|

| Record name | 2-ethyl-1,2,3,4-tetrahydroisoquinolin-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-Chloro-2-[(prop-2-yn-1-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2434818.png)

![3-(Methoxymethyl)-5-(2-pyrazin-2-yl-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl)-1,2,4-thiadiazole](/img/structure/B2434819.png)

![6-cyclopropyl-4-(3-fluorobenzyl)-3-(2-pyridyl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2434823.png)

![6-Cyano-N-[[(2R,3S)-2-(1-methylimidazol-2-yl)oxan-3-yl]methyl]pyridine-3-carboxamide](/img/structure/B2434825.png)

![4-(2-bromobenzoyl)-7-fluoro-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2434833.png)

![2-methyl-N-(2-(6-oxo-3-(pyridin-3-yl)pyridazin-1(6H)-yl)ethyl)benzo[d]thiazole-6-sulfonamide](/img/structure/B2434834.png)

![1-[(3-Nitrophenyl)methyl]piperidine](/img/structure/B2434838.png)

![1-(Benzo[d][1,3]dioxol-5-yl)-3-((1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl)methyl)urea](/img/structure/B2434839.png)